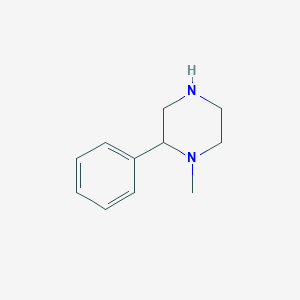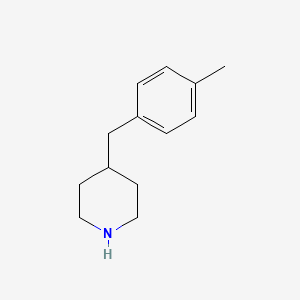![molecular formula C12H14N2O B3023138 7-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole CAS No. 19686-12-5](/img/structure/B3023138.png)
7-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
概要
説明
7-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a heterocyclic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.
作用機序
Target of Action
The primary target of 7-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is the c-Met kinase . This enzyme plays a crucial role in cellular growth, survival, and migration, making it an important target for anti-cancer therapies .
Mode of Action
The compound interacts with its target, c-Met kinase, primarily through a hydrophobic region . This interaction inhibits the activity of the enzyme, thereby disrupting the signaling pathways it regulates .
Biochemical Pathways
The inhibition of c-Met kinase affects multiple biochemical pathways involved in cell proliferation and survival . This results in a decrease in cancer cell growth and an increase in cell death .
Pharmacokinetics
The introduction of sulfonyl, alkyl, or aralkyl groups to similar compounds has been shown to increase their antiproliferative activity , suggesting that these modifications may also enhance the bioavailability of this compound.
Result of Action
The result of the compound’s action is a significant reduction in the proliferation of cancer cells . Specifically, it has been shown to inhibit the growth of Hela, A549, HepG2, and MCF-7 cell lines in a dose-dependent manner .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde in the presence of an acid catalyst . The reaction conditions often include heating the mixture to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis . The choice of solvents, temperature control, and purification techniques are crucial factors in the industrial production process.
化学反応の分析
Types of Reactions
7-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized indole derivatives .
科学的研究の応用
7-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has several scientific research applications:
類似化合物との比較
Similar Compounds
2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
6-methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole: Similar structure but with different substitution patterns, leading to variations in biological activity.
1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole: Another closely related compound with potential neuroprotective properties.
Uniqueness
The presence of the methoxy group in 7-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole imparts unique chemical and biological properties. This functional group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from other similar compounds .
特性
IUPAC Name |
7-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-15-8-2-3-9-10-7-13-5-4-11(10)14-12(9)6-8/h2-3,6,13-14H,4-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIJCGUGXZYJQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(N2)CCNC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(4-Methyl-1-piperidinyl)-2-oxoethoxy]benzaldehyde](/img/structure/B3023057.png)
![4-[3-(3-methyl-1-piperidinyl)propoxy]benzaldehyde hydrochloride](/img/structure/B3023058.png)


![4-[(3-Methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B3023065.png)


![[8-(3-Methylphenyl)-1,4-dioxaspiro[4.5]dec-8-yl]methylamine](/img/structure/B3023068.png)


![N-[(4-methylphenyl)methyl]-3-oxobutanamide](/img/structure/B3023073.png)


